molecular formula C8H8FNO3 B3041574 4-Ethoxy-3-fluoronitrobenzene CAS No. 326-81-8

4-Ethoxy-3-fluoronitrobenzene

Cat. No.: B3041574
CAS No.: 326-81-8
M. Wt: 185.15 g/mol
InChI Key: NDYXXQCMSLZHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-fluoronitrobenzene is an organic compound with the molecular formula C₈H₈FNO₃. It is a derivative of nitrobenzene, where the nitro group is substituted at the third position, the fluorine atom at the fourth position, and an ethoxy group at the first position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoronitrobenzene typically involves the nitration of 4-ethoxyfluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction is as follows:

C₆H₄F(OCH₂CH₃) + HNO₃ → C₆H₃F(OCH₂CH₃)(NO₂) + H₂O\text{C₆H₄F(OCH₂CH₃) + HNO₃ → C₆H₃F(OCH₂CH₃)(NO₂) + H₂O} C₆H₄F(OCH₂CH₃) + HNO₃ → C₆H₃F(OCH₂CH₃)(NO₂) + H₂O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-fluoronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Ethoxy-3-fluoroaniline.

    Substitution: 4-Ethoxy-3-aminonitrobenzene.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoronitrobenzene primarily involves its interactions with nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ethoxy group, being an electron-donating group, can influence the reactivity of the compound by stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

  • 4-Ethoxy-2-fluoronitrobenzene
  • 4-Ethoxy-3-chloronitrobenzene
  • 4-Methoxy-3-fluoronitrobenzene

Comparison: 4-Ethoxy-3-fluoronitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it undergoes. For instance, the presence of the fluorine atom at the fourth position makes it more reactive in nucleophilic aromatic substitution reactions compared to its chlorinated counterpart .

Properties

IUPAC Name

1-ethoxy-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYXXQCMSLZHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3-fluoronitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-3-fluoronitrobenzene
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-3-fluoronitrobenzene
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-3-fluoronitrobenzene
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-3-fluoronitrobenzene
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-3-fluoronitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.